molecular formula C18H24N2O B4044301 2-(2,6-dimethylphenoxy)-N-ethyl-N-(pyridin-2-ylmethyl)ethanamine

2-(2,6-dimethylphenoxy)-N-ethyl-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B4044301
M. Wt: 284.4 g/mol
InChI Key: GGGJYTLWGWOFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylphenoxy)-N-ethyl-N-(pyridin-2-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.188863393 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

The synthesis of ligands and their cadmium(II) Schiff base complexes, such as those involving similar structural motifs, has been explored for their potential in corrosion inhibition on mild steel. The application of these complexes in a corrosive environment demonstrated significant protection of the metal surface, showcasing their potential in materials science and corrosion engineering (Das et al., 2017).

Catalysis and Reaction Facilitation

Research has shown that complexes containing similar structural frameworks can catalyze hydrogen-transfer reactions between alcohols and aromatic ketones. The geometry of the ligand coordination significantly affects the catalytic activity, with some geometries leading to more active catalysis. This finding has implications for the development of new catalysts in synthetic chemistry (Mola et al., 2006).

Improved Solubility and Potential in Redox Applications

A ferrocene derivative with improved solubility and potential for multi-electron transfer behavior has been designed, demonstrating promising prospects as a positive redox moiety. This research underscores the importance of molecular structure modification in enhancing the performance of redox couples, relevant to battery technology and energy storage solutions (Xie et al., 2018).

Supramolecular Chemistry

The synthesis and characterization of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and various aza donor molecules provide insights into crystal engineering. These assemblies demonstrate the potential for designing new materials with specific structural and functional properties (Arora & Pedireddi, 2003).

Polymer Science

Research on the use of solvent effects to control the polymerization of isoprene highlights the potential for improving polymer synthesis processes. The findings have implications for producing polymers with narrower molecular weight distributions and enhanced properties (Harrisson, Couvreur, & Nicolas, 2012).

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-ethyl-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-4-20(14-17-10-5-6-11-19-17)12-13-21-18-15(2)8-7-9-16(18)3/h5-11H,4,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGJYTLWGWOFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC1=C(C=CC=C1C)C)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.